5-Nitroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitroisoquinoline involves several key steps starting from basic aromatic compounds. For instance, 1-Chloromethyl-5-nitroisoquinoline, a derivative, can be prepared in a multi-step process beginning with 2-phenylethylamine, which undergoes acetylation, cyclization via the Bischler-Napieralski reaction, dehydrogenation, nitration to yield 1-methyl-5-nitroisoquinoline, and finally chlorination to produce 1-chloromethyl-5-nitroisoquinoline (Vanelle et al., 1994).
Molecular Structure Analysis
The molecular structure of 5-Nitroisoquinoline has been studied through various spectroscopic techniques. An experimental and theoretical study on 5-nitroquinoline, closely related to 5-nitroisoquinoline, highlighted the compound's vibrational spectral data and equilibrium geometrical parameters, providing insights into its molecular structure (Yurdakul et al., 2015).
Chemical Reactions and Properties
5-Nitroisoquinoline undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For example, it can participate in electron transfer reactions, as demonstrated in the synthesis of 1-chloromethyl-5-nitroisoquinoline, which reacts with 2-nitropropane anion in a reaction indicative of its reductive alkylating properties (Vanelle et al., 1994). Additionally, the SNH amidation of 5-Nitroisoquinoline allows access to nitro- and nitroso derivatives of amides and ureas, further exemplifying its versatility (Avakyan et al., 2022).
Physical Properties Analysis
The physical properties of 5-Nitroisoquinoline, such as solubility, melting point, and crystal structure, have been explored to understand its behavior in various environments. The crystal structure of related nitro-regioisomers of cis-4(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline provides insights into the molecular packing and intermolecular interactions, which are crucial for understanding the physical properties of 5-Nitroisoquinoline derivatives (Bohórquez et al., 2013).
Chemical Properties Analysis
The chemical properties of 5-Nitroisoquinoline, including its reactivity towards nucleophiles, electrophiles, and its potential for undergoing various organic transformations, have been a subject of study. The compound's ability to form complexes with metals, as well as its participation in redox reactions, highlights its chemical versatility and potential for application in synthetic chemistry (Yurdakul et al., 2015).
Scientific Research Applications
Vibrational and Electronic Spectra Studies : 5-Nitroisoquinoline is employed to study vibrational and electronic spectra, bonding features, and thermodynamic parameters of 5-substituted isoquinolines (Kannappan, Suganthi, Sathyanarayanamoorthi, & Karunathan, 2016).
Amination Reactions : It's used in amination reactions with liquid methylamine/potassium permanganate, offering insights into chemical reaction mechanisms (Woźniak & Nowak, 1994).
Studying Consecutive Reactions : The compound is instrumental in studying consecutive SRN1 and ERC1 reactions in 5-nitroisoquinolines (Vanelle, Rathelot, Maldonado, & Crozet, 1994).
Potential in Antineoplastic Agents : 1-Chloromethyl-5-nitroisoquinoline, a derivative, shows promise in developing antineoplastic agents involving electron transfer (Vanelle, Rathelot, Maldonado, & Crozet, 1994).
Antimicrobial Properties : Nitroxolin, a related compound, inhibits bacterial adherence to epithelial cells and urinary catheter surfaces, beneficial in treating urinary tract infections (Bourlioux et al., 1989).
Hypoxia-Selective Cytotoxins : 5-Nitroisoquinoline has shown potential as a hypoxia-selective cytotoxin, being studied for its ability to target hypoxic cells in cancer treatment (Denny et al., 1992).
Anti-Cancer Activity : This compound exhibits anti-cancer activity and can displace ethidium bromide from DNA, though DNA is not its primary pharmacological target (Possato et al., 2020).
Antimalarial Applications : Some derivatives of 5-nitroisoquinoline have shown activity against chloroquine-resistant Plasmodium falciparum strains, indicating potential antimalarial applications (Rathelot et al., 1995).
Treatment of Urinary Tract Infections : Nitroxoline is effective in treating urinary tract infections, especially those caused by gram-negative bacilli like E. coli (Bergogne-Bérézin, Berthelot, & Muller-Serieys, 1987).
PARP-1 Inhibition : 5-Nitroisoquinoline is a lead PARP-1 inhibitor, playing a role in developing new therapeutic strategies (Woon et al., 2006).
Safety And Hazards
Future Directions
The molecular framework of isoquinoline, which includes 5-Nitroisoquinoline, is the basis of an extensive family of alkaloids exhibiting diverse biological activity . Their synthetic derivatives are widely used in pharmacology and medicine . Thus, further functionalization of isoquinoline seems to be a very promising direction .
properties
IUPAC Name |
5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMPFQCCWBTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209511 | |
Record name | 5-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisoquinoline | |
CAS RN |
607-32-9 | |
Record name | 5-Nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 607-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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